

Massarigenin C: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Massarigenin C*

Cat. No.: *B15562975*

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Introduction

Massarigenin C is a polyketide natural product isolated from the fungus *Malbranchea flavorosea*. As a member of the diverse family of fungal metabolites, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive review of the current literature on **Massarigenin C**, focusing on its known biochemical activities, and includes detailed experimental protocols and potential signaling pathways for further investigation. Due to the limited specific research on **Massarigenin C**, this guide also incorporates data from closely related analogues to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	496926-08-0	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₅	[1]
Molecular Weight	224.2 g/mol	[1]
Formal Name	(4R,5R,6R,10R)-rel-(-)-4,6-dihydroxy-10-methyl-3-methylene-2-oxaspiro[4.5]dec-8-ene-1,7-dione	[1]
Appearance	Solid	[1]
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, and Methanol	[1]

Biological Activities

Massarigenin C has demonstrated inhibitory activity against two key enzymes: neuraminidase and α -glucosidase.

Enzyme Inhibition Data

Enzyme Target	IC ₅₀ Value	Source Organism of Compound	Reference
Neuraminidase	4.15 μ M	Phoma herbarum	[2]
Yeast α -Glucosidase	1.25 mM	Malbranchea flavorosea	[3]

In Vivo Activity

In addition to its in vitro enzyme inhibition, **Massarigenin C** has shown promising in vivo activity in a mouse model. When administered at doses of 3.2, 10, and 31.6 mg/kg, it was found to reduce the postprandial peak in blood glucose levels in an oral sucrose tolerance test in both normal and hyperglycemic mice[3].

Experimental Protocols

Neuraminidase Inhibition Assay

The neuraminidase inhibitory activity of **Massarigenin C** was determined using a modified fluorometric assay.

Materials and Reagents:

- Neuraminidase from *Clostridium perfringens* (Sigma-Aldrich)
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) (Sigma-Aldrich)
- **Massarigenin C** (test compound)
- Oseltamivir (positive control)
- MES buffer (32.5 mM, pH 6.5)
- Glycine buffer (0.5 M, pH 10.4)
- Multi-well plate reader (fluorescence)

Procedure:

- Prepare solutions of the test compound and positive control in appropriate solvents.
- In a 96-well plate, add 20 μ L of the test compound solution at various concentrations.
- Add 20 μ L of neuraminidase solution (0.2 U/mL in MES buffer).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 μ L of MUNANA solution (100 μ M in MES buffer).
- Incubate the reaction mixture at 37°C for 30 minutes.
- Stop the reaction by adding 100 μ L of glycine buffer.

- Measure the fluorescence intensity of the liberated 4-methylumbelliferone using a multi-well plate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
- Calculate the percentage of inhibition and determine the IC_{50} value by plotting the inhibition percentage against the log of the compound concentration.

α -Glucosidase Inhibition Assay

The inhibitory effect of **Massarigenin C** on yeast α -glucosidase was evaluated using a colorimetric assay.

Materials and Reagents:

- Yeast α -glucosidase (Sigma-Aldrich)
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) (Sigma-Aldrich)
- **Massarigenin C** (test compound)
- Acarbose (positive control)
- Phosphate buffer (0.1 M, pH 6.8)
- Sodium carbonate solution (0.2 M)
- Microplate reader (absorbance)

Procedure:

- Prepare solutions of the test compound and positive control in an appropriate solvent.
- In a 96-well plate, add 50 μ L of the test compound solution at various concentrations.
- Add 50 μ L of α -glucosidase solution (0.2 U/mL in phosphate buffer).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 50 μ L of pNPG solution (1 mM in phosphate buffer).

- Incubate the reaction mixture at 37°C for 30 minutes.
- Stop the reaction by adding 50 µL of sodium carbonate solution.
- Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Oral Sucrose Tolerance Test (in vivo)

The in vivo efficacy of **Massarigenin C** in regulating blood glucose was assessed in mice.

Animal Model:

- Male ICR mice (normal and streptozotocin-induced hyperglycemic)

Procedure:

- Fast the mice overnight (12-14 hours) with free access to water.
- Administer **Massarigenin C** orally at doses of 3.2, 10, and 31.6 mg/kg. The control group receives the vehicle.
- After 30 minutes, administer a sucrose solution (2 g/kg) orally to all mice.
- Collect blood samples from the tail vein at 0, 30, 60, and 120 minutes after the sucrose load.
- Measure the blood glucose levels using a glucometer.
- Plot the blood glucose concentration over time to evaluate the effect of **Massarigenin C** on the postprandial glucose peak.

Cytotoxicity of Massarigenin Analogues

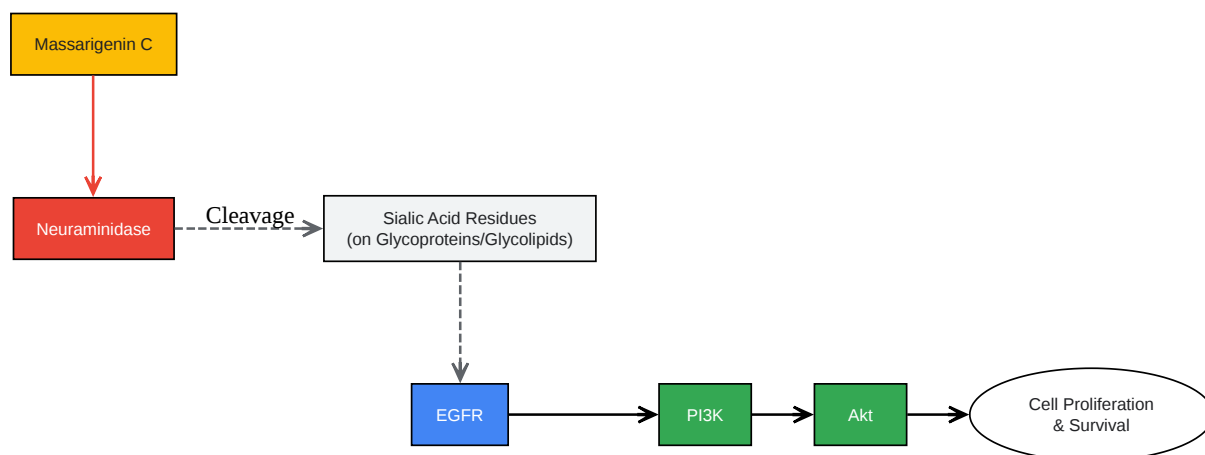
While specific cytotoxicity data for **Massarigenin C** is not currently available in the literature, studies on closely related compounds, such as semisynthetic derivatives of Massarilactone D, have shown cytotoxic effects against various cancer cell lines.

Compound	Cell Line	IC ₅₀ (μM)	Reference
Massarilactone D derivative 2	KB-3-1 (cervix carcinoma)	3.51	[4]
A549 (lung carcinoma)	6.23	[4]	
PC-3 (prostate cancer)	7.85	[4]	
MCF-7 (breast cancer)	9.32	[4]	
Massarilactone D derivative 3	KB-3-1 (cervix carcinoma)	12.45	[4]
A549 (lung carcinoma)	18.76	[4]	
PC-3 (prostate cancer)	21.33	[4]	
MCF-7 (breast cancer)	32.73	[4]	

Note: The data presented above is for derivatives of Massarilactone D and not **Massarigenin C**. Further studies are required to determine the cytotoxic potential of **Massarigenin C**.

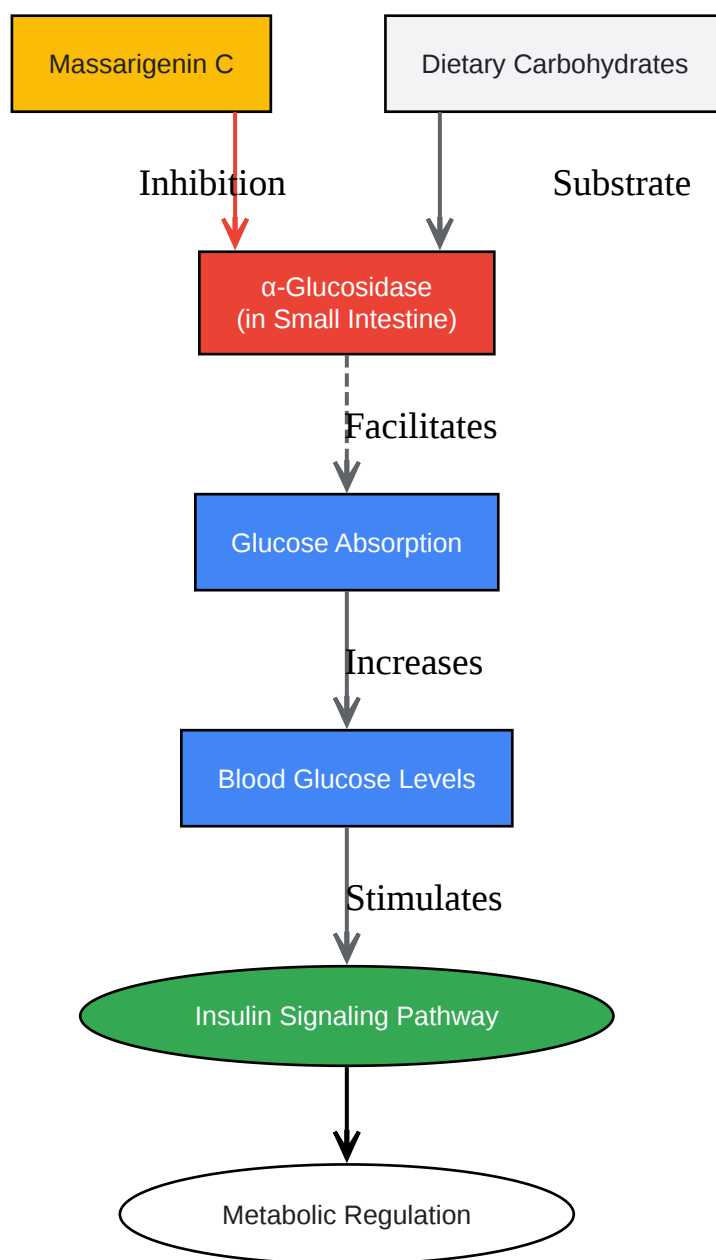
Potential Signaling Pathways

The demonstrated enzymatic inhibitory activities of **Massarigenin C** suggest potential interactions with key cellular signaling pathways. The following diagrams illustrate hypothetical pathways that could be modulated by **Massarigenin C** and represent avenues for future research.



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Caption: Potential modulation of EGFR signaling by **Massarigenin C** through neuraminidase inhibition.



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Caption: Postulated mechanism of **Massarigenin C** in modulating glucose metabolism.

Conclusion and Future Directions

Massarigenin C is a fungal metabolite with demonstrated inhibitory activity against neuraminidase and α -glucosidase, and promising in vivo antihyperglycemic effects. While current research provides a solid foundation, further investigation is warranted to fully elucidate its therapeutic potential. Key areas for future research include:

- Comprehensive Cytotoxicity and Apoptosis Studies: Evaluating the direct effects of **Massarigenin C** on various cancer cell lines and normal cells to determine its therapeutic index and potential as an anticancer agent.
- Mechanism of Action Studies: Investigating the specific signaling pathways modulated by **Massarigenin C** downstream of neuraminidase and α -glucosidase inhibition to understand its molecular mechanisms.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of **Massarigenin C** to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.
- Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of **Massarigenin C** to evaluate its drug-like properties.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in **Massarigenin C**. The provided data and protocols offer a starting point for further exploration of this promising natural product.

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- To cite this document: BenchChem. [Massarigenin C: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15562975#massarigenin-c-literature-review\]](https://www.benchchem.com/product/b15562975#massarigenin-c-literature-review)

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